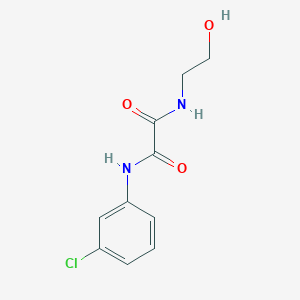
N-(3-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロフェニル)-N'-(2-ヒドロキシエチル)エタンジアミドは、アミド類に属する有機化合物です。クロロフェニル基とヒドロキシエチル基がエタンジアミド骨格に結合しています。
準備方法
合成ルートと反応条件
N-(3-クロロフェニル)-N'-(2-ヒドロキシエチル)エタンジアミドの合成は、通常、カルボジイミドなどのカップリング剤の存在下、3-クロロアニリンと2-ヒドロキシエチルアミンを反応させることで行われます。反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で穏やかな条件下で行われます。生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます。
工業生産方法
工業環境では、N-(3-クロロフェニル)-N'-(2-ヒドロキシエチル)エタンジアミドの生産には、品質と収量を維持するために連続フローリアクターが使用される場合があります。試薬の添加と生成物の分離に自動化システムを使用することで、効率性とスケーラビリティが向上します。
化学反応の分析
反応の種類
N-(3-クロロフェニル)-N'-(2-ヒドロキシエチル)エタンジアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシエチル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボニル基に酸化することができます。
還元: アミド基は、水素化リチウムアルミニウムなどの還元剤を使用してアミンに還元することができます。
置換: フェニル環の塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンなどの求核剤。
生成される主な生成物
酸化: N-(3-クロロフェニル)-N'-(2-オキソエチル)エタンジアミドの生成。
還元: N-(3-クロロフェニル)-N'-(2-ヒドロキシエチル)エタンジアミンの生成。
置換: N-(3-置換フェニル)-N'-(2-ヒドロキシエチル)エタンジアミドの生成。
科学的研究の応用
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物活性について研究されています。
医学: 医薬品としての可能性について調査されています。
産業: 特定の特性を持つ新素材の開発に使用されます。
作用機序
N-(3-クロロフェニル)-N'-(2-ヒドロキシエチル)エタンジアミドの作用機序は、その具体的な用途によって異なります。生物学的な文脈では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。ヒドロキシエチル基は標的分子と水素結合を形成し、クロロフェニル基は疎水性相互作用に関与する可能性があります。
類似化合物の比較
類似化合物
- N-(3-クロロフェニル)-N'-(2-ヒドロキシエチル)プロパンジアミド
- N-(3-ブロモフェニル)-N'-(2-ヒドロキシエチル)エタンジアミド
- N-(3-クロロフェニル)-N'-(2-メトキシエチル)エタンジアミド
独自性
N-(3-クロロフェニル)-N'-(2-ヒドロキシエチル)エタンジアミドは、ヒドロキシエチル基とクロロフェニル基の両方が存在することで独特です。これらは、特定の化学的および生物学的特性を付与する可能性があります。これらの官能基の組み合わせは、化合物の反応性と他の分子との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- N’-(3-BROMOPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(3-FLUOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
- N’-(3-METHOXYPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
Uniqueness
N’-(3-CHLOROPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets
特性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC名 |
N'-(3-chlorophenyl)-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-2-1-3-8(6-7)13-10(16)9(15)12-4-5-14/h1-3,6,14H,4-5H2,(H,12,15)(H,13,16) |
InChIキー |
WBJLMHSNKCNINR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B11641283.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641289.png)
![Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11641295.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
![N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B11641310.png)
![2-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11641318.png)
![6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11641322.png)
![N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641337.png)
![methyl 4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B11641343.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)

![6-benzyl-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11641383.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11641388.png)
